Cas no 2448-82-0 (Benzenamine,N,N-dibutyl-4-(1H-inden-1-ylidenemethyl)-)

Benzenamine,N,N-dibutyl-4-(1H-inden-1-ylidenemethyl)- structure
2448-82-0 structure
Product name:Benzenamine,N,N-dibutyl-4-(1H-inden-1-ylidenemethyl)-
CAS No:2448-82-0
MF:C24H29N
MW:331.493766546249
CID:275596
PubChem ID:6051992

Benzenamine,N,N-dibutyl-4-(1H-inden-1-ylidenemethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N,N-dibutyl-4-(1H-inden-1-ylidenemethyl)-
    • 1-<4-Dibutylamino-benzyliden>-inden
    • 1-(4-Dibutylamino-benzyliden)-inden
    • NSC82012
    • NSC 82012
    • N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline
    • NCGC00184070-01
    • NCGC00184070-03
    • N,N-dibutyl-4-[(E)-inden-1-ylidenemethyl]aniline
    • NCGC00184070-02
    • NCGC00184070-04
    • N,N-Dibutyl-N-(4-(1H-inden-1-ylidenemethyl)phenyl)amine
    • 2448-82-0
    • CHEMBL1888525
    • Inchi: InChI=1S/C24H29N/c1-3-5-17-25(18-6-4-2)23-15-11-20(12-16-23)19-22-14-13-21-9-7-8-10-24(21)22/h7-16,19H,3-6,17-18H2,1-2H3/b22-19-
    • InChI Key: FDZIYCHATWJZCH-QOCHGBHMSA-N
    • SMILES: C(N(CCCC)C1C=CC(/C=C2\C3C(=CC=CC=3)C=C\2)=CC=1)CCC

Computed Properties

  • Exact Mass: 331.23000
  • Monoisotopic Mass: 331.23
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.9
  • Topological Polar Surface Area: 3.2A^2

Experimental Properties

  • Density: 1.046
  • Boiling Point: 482.5°C at 760 mmHg
  • Flash Point: 192.1°C
  • Refractive Index: 1.616
  • PSA: 3.24000
  • LogP: 6.66060

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